2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
Overview
Description
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate is a chemical compound with the molecular formula C10H6FN3O2. It is known for its unique structure, which includes a quinoxaline core substituted with cyano, fluoro, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-6-fluoro-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
- 6-Fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
- 2-Cyano-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate
Uniqueness
2-Cyano-6-fluoro-5-methyl-3-oxo-3,4-dihydroquinoxalin-1-ium-1-olate is unique due to the presence of both cyano and fluoro substituents, which impart distinct chemical and biological properties. These substituents enhance its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
6-fluoro-5-methyl-1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2/c1-5-6(11)2-3-7-9(5)13-10(15)8(4-12)14(7)16/h2-3H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWOZRNKAVDJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C(=[N+]2[O-])C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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